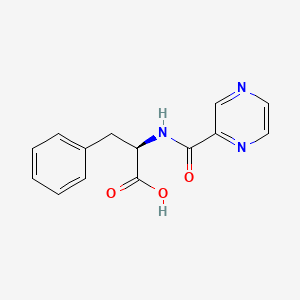

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral compound with a unique structure that combines a phenyl group, a pyrazine ring, and a carboxamido group

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with ®-3-phenylalanine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

化学反应分析

Types of Reactions

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The carboxamido group can be reduced to an amine.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazine derivatives.

科学研究应用

Medicinal Applications

-

Anticancer Activity

- Recent studies have shown that derivatives of pyrazine compounds exhibit significant anticancer properties. For instance, compounds synthesized from (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid have demonstrated efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC₅₀ values for these compounds often fall below 1 μM, indicating potent activity .

-

Antiviral Properties

- The compound has been explored for its potential as an antiviral agent, particularly against Hepatitis C virus (HCV). Studies indicate that specific derivatives can inhibit the NS5B RNA-dependent RNA polymerase, which is crucial for viral replication. For example, a derivative showed an IC₅₀ value of 58 μM against this target .

- Anti-inflammatory Effects

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of pyrazine derivatives with carboxylic acids or amines. This compound serves as an intermediate in the synthesis of more complex molecules used in pharmacological applications.

Synthesis Pathway Example

- Starting Materials : Pyrazine-2-carboxylic acid and phenylalanine.

- Reagents : Coupling agents such as EDC or DCC.

- Conditions : Reflux in a suitable organic solvent (e.g., DMF or DMSO).

Case Studies

-

Study on Anticancer Activity

- In a study published in Natural Products, researchers synthesized several pyrazine hybrids and tested their activity against multiple cancer cell lines. One compound derived from this compound exhibited an IC₅₀ value of 0.12 μM against the A549 cell line, demonstrating its potential as a lead compound for further development .

-

Antiviral Research

- Another research effort focused on the antiviral properties of pyrazine derivatives against HCV. The study highlighted that modifications to the pyrazine ring significantly enhanced antiviral activity, with some derivatives achieving IC₅₀ values below 10 μM, indicating strong potential for therapeutic development .

作用机制

The mechanism of action of ®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

相似化合物的比较

Similar Compounds

Pyrazinamide: A well-known antitubercular drug with a similar pyrazine ring structure.

Phenylalanine derivatives: Compounds with a phenyl group and an amino acid backbone.

Uniqueness

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is unique due to its combination of a chiral center, a phenyl group, and a pyrazine ring. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

生物活性

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as Bortezomib (2R)-Acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that illustrate its applications and efficacy.

- Chemical Formula : C₁₄H₁₃N₃O₃

- Molecular Weight : 271.27 g/mol

- IUPAC Name : (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid

- PubChem CID : 30049702

Biological Activity Overview

The biological activity of this compound has been studied extensively, particularly in the context of cancer treatment and enzyme inhibition. Notably, it has been identified as a small molecule inhibitor with potential applications in the treatment of hyperproliferative diseases.

The compound functions primarily through the inhibition of specific enzymes involved in cellular proliferation and differentiation. One notable target is CYP26A1, an enzyme that metabolizes retinoic acid, which plays a critical role in cell growth and differentiation.

Research Findings

- Inhibition of CYP26A1 : A study demonstrated that derivatives of this compound exhibited potent inhibitory effects on CYP26A1. The most promising derivative showed an IC50 value of 1.36 µM, outperforming established inhibitors like liarozole (IC50 = 2.45 µM) and other analogs .

- Cellular Effects : The compound has been shown to induce differentiation in HL60 cells, a human promyelocytic leukemia cell line. This differentiation is crucial for therapeutic strategies aimed at treating acute myeloid leukemia (AML) .

- Antitumor Activity : In vitro studies have indicated that this compound can inhibit tumor cell proliferation, suggesting its potential as an anticancer agent. The mechanism involves the modulation of retinoic acid signaling pathways, which are often dysregulated in cancer .

Case Study 1: Synthesis and Evaluation

A research study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that specific modifications to the pyrazine ring significantly enhanced the compound's inhibitory effects on CYP26A1 and its ability to induce differentiation in cancer cells .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Liarozole | 2.45 | Inhibitor |

| S8 | 3.21 | Inhibitor |

| Compound 32 | 1.36 | Strong Inhibitor |

Case Study 2: Interaction with Retinoic Acid Pathway

Another study investigated the interaction between this compound and retinoic acid receptors. The findings revealed that this compound can enhance retinoic acid signaling, leading to increased expression of genes associated with cell differentiation and apoptosis in cancer cells .

属性

IUPAC Name |

(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZPDHMMZGQAP-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=NC=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。